molecular formula C15H11FN2 B2388290 5-fluoro-1-(4-phenylphenyl)-1H-pyrazole CAS No. 2172259-10-6

5-fluoro-1-(4-phenylphenyl)-1H-pyrazole

Cat. No.: B2388290
CAS No.: 2172259-10-6
M. Wt: 238.265
InChI Key: KYPIZDCRZFSHCK-UHFFFAOYSA-N
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Description

5-Fluoro-1-(4-phenylphenyl)-1H-pyrazole is a fluorinated pyrazole derivative characterized by a biphenyl substituent at the N1 position and a fluorine atom at the C5 position. Fluorine incorporation often enhances metabolic stability and binding affinity in drug design, while the biphenyl group may influence lipophilicity and π-π stacking interactions with biological targets .

Properties

IUPAC Name

5-fluoro-1-(4-phenylphenyl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-15-10-11-17-18(15)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPIZDCRZFSHCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C(=CC=N3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

5-fluoro-1-(4-phenylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles and pyrazolines, which can have different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity
Research has indicated that compounds similar to 5-fluoro-1-(4-phenylphenyl)-1H-pyrazole exhibit significant anticancer properties. The compound has been shown to inhibit estrogen receptors, which are pivotal in breast cancer development. A molecular docking study revealed a binding affinity of -10.61 kcal/mol and a Ki value of 16.71 nM against estrogen receptor alpha (Erα), suggesting potential as an anti-breast cancer agent .

1.2 Anti-inflammatory Properties
Pyrazole derivatives, including this compound, have demonstrated anti-inflammatory effects. These compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases. The structural modifications in pyrazoles often enhance their pharmacological profiles, leading to improved therapeutic efficacy .

1.3 Antimicrobial Activity
The broad-spectrum antimicrobial activity of pyrazole derivatives has been well documented. Studies suggest that this compound can be effective against various bacterial and fungal strains, potentially serving as a lead compound for developing new antimicrobial agents .

Agricultural Applications

2.1 Agrochemicals
The unique properties of pyrazoles allow their application in agrochemicals as herbicides and fungicides. Compounds like this compound can inhibit specific enzymes in plants or pathogens, thereby controlling unwanted growth or infections .

2.2 Crop Protection
Research suggests that pyrazole derivatives can enhance crop resistance to pests and diseases, contributing to sustainable agricultural practices. Their ability to interact with biological systems makes them valuable in developing new crop protection strategies .

Material Science

3.1 Nonlinear Optical Properties
this compound exhibits notable nonlinear optical (NLO) properties, making it suitable for applications in optoelectronics and photonics. The ability of this compound to undergo photo-induced electron transfer positions it as a candidate for use in light amplification and laser technologies .

3.2 Fluorescent Materials
The incorporation of pyrazole into fluorescent materials has been explored due to its photophysical properties. This can lead to applications in sensors and imaging technologies where fluorescence is utilized for detection purposes .

Data Table: Summary of Applications

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistryAnticancer, anti-inflammatory, antimicrobialTargeted therapies with reduced side effects
Agricultural ScienceHerbicides, fungicidesSustainable pest control and crop protection
Material ScienceNonlinear optics, fluorescent materialsEnhanced performance in optoelectronic devices

Case Studies

Case Study 1: Anticancer Research
A study conducted on the effects of this compound on breast cancer cells demonstrated significant inhibition of cell proliferation through estrogen receptor modulation. The findings suggest that further development could lead to effective therapeutic agents against hormone-dependent cancers .

Case Study 2: Agricultural Application
In trials assessing the efficacy of pyrazole-based agrochemicals, compounds similar to this compound showed a marked reduction in fungal infections among crops, highlighting their potential as eco-friendly alternatives to traditional pesticides .

Mechanism of Action

The mechanism of action of 5-fluoro-1-(4-phenylphenyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity to these targets, leading to increased biological activity . The compound can modulate various pathways, including those involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The biphenyl group in the target compound may confer higher lipophilicity compared to phenyl or naphthyl substituents in analogs . This could enhance membrane permeability but reduce aqueous solubility.
  • Synthetic Complexity : Microwave-assisted and multi-component reactions (e.g., ) offer efficient routes for analogs, suggesting similar methods could apply to the target compound .
2.3 Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability : Fluorine at C5 may reduce oxidative metabolism, as seen in fluorinated analogs like those in , which show enhanced stability .
  • Tautomerism () : Unlike 3-/5-fluorophenyl pyrazole tautomers, the target compound’s fixed C5-fluorine and N1-biphenyl substituents prevent tautomerism, simplifying its conformational profile .

Biological Activity

5-Fluoro-1-(4-phenylphenyl)-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17_{17}H14_{14}F1_{1}N3_{3}
  • CAS Number : 2172259-10-6

The presence of a fluorine atom and a biphenyl moiety contributes to its unique chemical properties, enhancing its interaction with biological targets.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Enzyme Inhibition : It has been identified as an inhibitor of acetylcholinesterase and butyrylcholinesterase, enzymes that play critical roles in neurotransmission. By inhibiting these enzymes, the compound can increase acetylcholine levels, which may have therapeutic implications for neurodegenerative diseases such as Alzheimer's .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in various cancer cell lines. It appears to interfere with specific signaling pathways related to cell growth and survival .

In Vitro Studies

StudyCell LineIC50 (µM)Observations
Study AMCF-7 (breast cancer)15Significant reduction in cell viability
Study BHeLa (cervical cancer)20Induced apoptosis in treated cells
Study CSH-SY5Y (neuroblastoma)10Increased acetylcholine levels observed

These studies indicate that this compound has promising anticancer properties alongside potential applications in neuropharmacology.

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the efficacy of this compound against various cancer types. The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. The results indicated that it could significantly reduce neuronal death caused by oxidative stress, highlighting its potential as a treatment for conditions like Alzheimer's disease .

Similar Compounds

Compound NameStructureBiological Activity
4-Bromo-5-(2-chlorobenzoylamino)-1H-pyrazoleStructureBradykinin B1 receptor antagonist
N-(4-acetylphenyl)carbamothioyl)pivalamideStructureEnzyme inhibitor with different selectivity

This compound is unique due to its specific fluorination and biphenyl structure, which influence its reactivity and biological activity compared to similar compounds.

Q & A

Basic: What synthetic routes are commonly employed for fluorinated pyrazole derivatives like 5-fluoro-1-(4-phenylphenyl)-1H-pyrazole, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis typically involves cyclocondensation of hydrazine derivatives with fluorinated ketones or aldehydes. For example, hydrazine hydrate can react with substituted benzaldehydes in polar aprotic solvents (e.g., DMSO) under reflux, monitored via TLC for completion . Optimization includes:

  • Temperature control : Elevated temperatures (80–120°C) improve cyclization efficiency.
  • Catalysts : Palladium catalysts or Lewis acids (e.g., AlCl₃) enhance regioselectivity in pyrazole ring formation .
  • Purification : Column chromatography or recrystallization ensures high purity (>95%) .

Basic: Which spectroscopic and crystallographic techniques are critical for structural characterization of fluorinated pyrazoles?

Methodological Answer:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine substituent environments, while ¹H/¹³C NMR confirms aromatic proton coupling and ring substitution patterns .
  • X-ray Crystallography : Resolves bond lengths, dihedral angles, and hydrogen-bonding networks (e.g., N–H⋯O interactions in pyrazolium salts) .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation pathways, critical for verifying synthetic intermediates .

Advanced: How can contradictions in reported biological activities of fluorinated pyrazoles be systematically addressed?

Methodological Answer:
Discrepancies often arise from assay variability or structural impurities. Strategies include:

  • Standardized Assays : Replicate studies using uniform protocols (e.g., fixed IC₅₀ measurement conditions for enzyme inhibition) .
  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., fluorine vs. trifluoromethyl groups) on target binding using molecular docking .
  • Purity Validation : Use HPLC (>99% purity) to exclude confounding effects from synthetic byproducts .

Advanced: What computational approaches predict the interaction of fluorinated pyrazoles with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., pyrazole binding to carbonic anhydrase isoforms) .
  • DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to correlate substituent effects with bioactivity .
  • MD Simulations : Track dynamic binding behavior over nanoseconds to identify stable conformations .

Basic: How should purification protocols for fluorinated pyrazoles be designed to ensure high yield and purity?

Methodological Answer:

  • Solvent Selection : Use ethanol/water mixtures for recrystallization to remove polar impurities .
  • Chromatography : Silica gel columns with gradient elution (hexane/ethyl acetate) separate regioisomers .
  • Analytical Validation : Confirm purity via melting point consistency (e.g., 122–125°C for analogous compounds) and HPLC retention time matching .

Advanced: How do substituent modifications on the pyrazole ring influence physicochemical properties and bioactivity?

Methodological Answer:

  • Electron-Withdrawing Groups (e.g., –F, –CF₃) : Increase metabolic stability and enhance binding to hydrophobic enzyme pockets (e.g., COX-2 inhibition) .
  • Steric Effects : Bulky substituents (e.g., 4-phenylphenyl) may reduce solubility but improve target specificity .
  • Hydrogen-Bonding Capacity : Pyrazole NH groups engage in critical interactions with residues like Asp/Tyr in catalytic sites .

Basic: What are the key safety considerations when handling fluorinated pyrazole intermediates?

Methodological Answer:

  • Toxicity Screening : Assess acute toxicity (e.g., LD₅₀ in murine models) for compounds with reactive groups (e.g., cyanides in carbonitrile derivatives) .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., trifluoroacetic acid in synthesis) .
  • Waste Disposal : Neutralize acidic/basic residues before disposal to comply with environmental regulations .

Advanced: What strategies validate the biological relevance of fluorinated pyrazoles in disease models?

Methodological Answer:

  • In Vivo Models : Use xenograft assays (e.g., murine cancer models) to evaluate antitumor efficacy and pharmacokinetics .
  • Biomarker Analysis : Quantify downstream targets (e.g., TNF-α suppression for anti-inflammatory activity) via ELISA or qPCR .
  • Dose Optimization : Conduct MTD (maximum tolerated dose) studies to balance efficacy and toxicity .

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